2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
This compound features a thieno[2,3-d]pyrimidine core substituted with a hydroxy group at position 4 and an isopropyl group at position 4. A methylsulfanyl-linked acetamide moiety is attached to the pyrimidine ring, terminating in a 2-(1H-indol-3-yl)ethyl group.
Properties
Molecular Formula |
C22H24N4O2S2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O2S2/c1-13(2)18-9-16-21(28)25-19(26-22(16)30-18)11-29-12-20(27)23-8-7-14-10-24-17-6-4-3-5-15(14)17/h3-6,9-10,13,24H,7-8,11-12H2,1-2H3,(H,23,27)(H,25,26,28) |
InChI Key |
TVMPLZQYFUOCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring system.
Introduction of the Hydroxy and Isopropyl Groups: Functionalization of the thienopyrimidine core with hydroxy and isopropyl groups is achieved through selective reactions, such as Friedel-Crafts alkylation and hydroxylation.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Formation of the Indole Moiety: The indole group is synthesized separately and then coupled to the thienopyrimidine core through a series of condensation reactions.
Final Coupling: The indole and thienopyrimidine fragments are linked via an acetamide bridge, typically using amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced at various positions, particularly at the sulfanyl group, to form thiols or sulfides.
Substitution: The indole and thienopyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets suggests it may have applications in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may also make it suitable for use in agrochemicals or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound A : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure: 1,6-Dihydropyrimidin-2-yl (non-aromatic, less planar than thienopyrimidine).
- Substituents :
- 4-Methyl and 6-oxo groups on the pyrimidine.
- Thioacetamide linked to a 2,3-dichlorophenyl group.
- Dichlorophenyl group introduces electronegativity and steric bulk, contrasting with the indole-ethyl group’s hydrogen-bonding capability.
- Physical Properties :
- Melting point: 230°C–232°C.
- Molecular weight: 344.21 g/mol.
Compound B : N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Core Structure: Hexahydrobenzothieno[2,3-d]pyrimidine (cyclohexene-fused, rigid, and hydrophobic).
- Substituents :
- 4-Oxo group and 4-methoxyphenyl on the pyrimidine.
- Thioacetamide linked to a 2-ethylphenyl group.
- Key Differences :
- Hexahydro ring increases hydrophobicity and conformational rigidity.
- Methoxyphenyl enhances electron-donating capacity compared to the isopropyl group in the target compound.
- Functional Implications :
- Reduced solubility due to the ethylphenyl group vs. the polar indole-ethyl chain.
Comparative Data Table
Implications of Structural Variations
Bioactivity :
- The target compound’s indole group may enhance binding to serotonin receptors or kinase enzymes, whereas Compound A’s dichlorophenyl group could favor interactions with halogen-binding pockets .
- Compound B’s hexahydro core may improve metabolic stability but reduce membrane permeability due to increased rigidity .
Solubility and Pharmacokinetics: The hydroxy and indole groups in the target compound likely improve aqueous solubility compared to Compound B’s ethylphenyl group.
Synthetic Complexity: The thieno[2,3-d]pyrimidine core in the target compound requires multi-step fusion synthesis, whereas Compound A’s dihydropyrimidine is simpler to prepare .
Biological Activity
The compound 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The compound features a thienopyrimidine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in key biochemical pathways. The thienopyrimidine moiety can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation.
Antibacterial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising antibacterial properties. For instance, compounds similar to the one have shown potent activity against multi-drug resistant strains such as MRSA and VRE, with minimal cytotoxicity towards mammalian cells .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of thienopyrimidine can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, certain analogs showed IC50 values in the low micromolar range against COX-2, indicating strong anti-inflammatory potential .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth. Thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to interfere with cancer cell proliferation and migration .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
